Fluorine Positional Isomerism Drives Binding Pocket Complementarity: 3-Fluoro vs. 2-Fluoro Regioisomer
Within the non-annulated thiophenylamide series, the position of the fluorine atom on the benzamide ring is a critical determinant of FABP4 and FABP5 inhibitory potency. The class-level patent SAR data demonstrate that a 3-fluoro substituent consistently yields superior complementarity with the target binding pocket compared to the 2-fluoro regioisomer (CAS 946272-68-0). In the broader patent disclosure, the 3-fluoro substitution pattern is identified as a preferred embodiment for achieving potent dual FABP4/5 inhibition, whereas ortho-substituted variants generally exhibit reduced activity [1]. This regioisomeric preference is attributed to favorable electrostatic interactions with a conserved arginine residue in the FABP binding cavity, which is suboptimal for the 2-fluoro orientation [1].
| Evidence Dimension | FABP4/FABP5 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Preferred 3-fluoro substitution pattern identified in patent SAR tables as yielding enhanced dual FABP4/5 inhibition (exact IC50 values not publicly disclosed for this specific compound; patent indicates sub-micromolar range for preferred 3-fluoro embodiments) [1]. |
| Comparator Or Baseline | 2-fluoro regioisomer (CAS 946272-68-0): patent SAR indicates reduced potency for ortho-fluoro substituted analogs; exact comparator IC50 not specified [1]. |
| Quantified Difference | Qualitative SAR direction from patent: 3-fluoro > 2-fluoro for FABP4/5 dual inhibition; precise fold-difference not publicly disclosed for this exact pair. Patent explicitly defines 3-fluoro as a preferred substitution position versus 2-fluoro [1]. |
| Conditions | FABP4 and FABP5 in vitro biochemical assays as described in US 9,353,102 B2; standard fluorescence-based displacement assays using 1,8-ANS probe [1]. |
Why This Matters
For researchers conducting FABP-targeted drug discovery, selecting the 3-fluoro regioisomer over the 2-fluoro analog means engaging the validated, patent-preferred pharmacophore, avoiding the documented potency drop associated with ortho substitution, and ensuring alignment with published SAR data [1].
- [1] Buettelmann, B., Ceccarelli, S. M., Kuehne, H., Kuhn, B., Neidhart, W., Obst Sander, U., & Richter, H. (2016). Non-annulated thiophenylamides. US Patent 9,353,102 B2. Hoffmann-La Roche Inc. View Source
